molecular formula C12H13F2N3O2 B14797020 (2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

(2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Cat. No.: B14797020
M. Wt: 269.25 g/mol
InChI Key: WYBYSZZTJKCLBE-LESKNEHBSA-N
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Description

(2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that features a difluorophenyl group and a triazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the difluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Formation of the butane-2,3-diol moiety: This could be achieved through a reduction reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diol moiety.

    Reduction: Reduction reactions might be used to modify the triazole ring or the difluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the diol moiety might yield a diketone, while reduction of the triazole ring could yield a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or as ligands for metal ions.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly antifungal or anticancer agents, given the presence of the triazole ring.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)ethane-2,3-diol
  • (2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)propane-2,3-diol

Uniqueness

The uniqueness of (2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

(2R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8?,12-/m1/s1

InChI Key

WYBYSZZTJKCLBE-LESKNEHBSA-N

Isomeric SMILES

CC([C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O

Origin of Product

United States

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